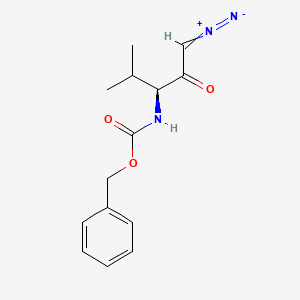

N-alpha-Benzyloxycarbonyl-L-valinyl-diazomethane

Description

Properties

IUPAC Name |

benzyl N-[(3S)-1-diazo-4-methyl-2-oxopentan-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O3/c1-10(2)13(12(18)8-16-15)17-14(19)20-9-11-6-4-3-5-7-11/h3-8,10,13H,9H2,1-2H3,(H,17,19)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIIBDMUKFRCROU-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)C=[N+]=[N-])NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)C=[N+]=[N-])NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-alpha-Benzyloxycarbonyl-L-valinyl-diazomethane typically involves the reaction of benzyl chloroformate with an appropriate diazo compound under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product in high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purities. Additionally, the use of automated systems can reduce the risk of human error and improve the overall efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-alpha-Benzyloxycarbonyl-L-valinyl-diazomethane undergoes various types of chemical reactions, including:

Oxidation: The diazo group can be oxidized to form a variety of products depending on the oxidizing agent used.

Reduction: The compound can be reduced to form amines or other reduced products.

Substitution: The diazo group can be substituted with other nucleophiles to form new compounds

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield amines or alcohols. Substitution reactions can produce a wide range of derivatives depending on the nucleophile used .

Scientific Research Applications

Chemical Structure and Synthesis

N-alpha-Benzyloxycarbonyl-L-valinyl-diazomethane, with the molecular formula and CAS number 90105-46-7, features a diazomethane functional group known for its high reactivity. The presence of the benzyloxycarbonyl protecting group enhances the compound's stability and solubility, making it suitable for various chemical applications. The synthesis typically involves the reaction of benzyl chloroformate with a diazo compound under controlled conditions, often utilizing triethylamine as a base to neutralize byproducts.

Organic Synthesis

This compound serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its diazo group allows for unique transformations such as:

- Oxidation: Can yield carboxylic acids or ketones.

- Reduction: Produces amines or alcohols.

- Substitution Reactions: Forms new compounds through nucleophilic attacks .

Biological Studies

The compound is utilized in enzyme mechanism studies where it acts as a substrate or inhibitor in enzymatic reactions. For example, it may interact with proteases or peptidases, influencing their activity through competitive inhibition or substrate mimicry. This application aids in elucidating enzyme mechanisms and substrate specificity.

Pharmaceutical Development

Research has demonstrated the potential of this compound in developing novel therapeutic agents. Its analogs have shown promising results in treating conditions like diabetic retinopathy and age-related macular degeneration by targeting peroxisome proliferator-activated receptor alpha (PPARα) to ameliorate inflammation and vascular leakage in retinal diseases .

Case Study 1: Enzyme Interaction

In a study examining the interaction of this compound with specific proteases, researchers found that its structural properties allowed it to effectively inhibit enzyme activity, providing insights into substrate recognition and enzyme specificity.

Case Study 2: Antiviral Activity

Another investigation focused on derivatives of this compound showed significant antiviral activity against specific viral targets. The stability of these derivatives was maintained under physiological conditions, demonstrating their potential for further development into therapeutic agents .

Mechanism of Action

The mechanism of action of N-alpha-Benzyloxycarbonyl-L-valinyl-diazomethane involves the reactivity of the diazo group. The diazo group can undergo various transformations, including insertion into C-H bonds, cycloaddition reactions, and formation of carbenes. These reactions can lead to the formation of new bonds and the generation of reactive intermediates that can interact with biological targets. The specific molecular targets and pathways involved depend on the context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence highlights several benzyl-containing compounds, though none directly analogous to N-alpha-Benzyloxycarbonyl-L-valinyl-diazomethane. Below is a structural and functional comparison with compounds from the evidence, emphasizing divergent applications despite shared benzyl-related motifs.

Structural and Functional Analysis

Key Observations

- Benzyl Functionality: The Z group in the target compound serves as a transient protecting group, contrasting with BAC12’s permanent benzyl-quaternary ammonium structure, which confers surfactant properties . Benzathine benzylpenicillin utilizes benzyl groups as part of a counterion to stabilize the penicillin molecule, enhancing its pharmacokinetics .

Reactivity :

Applications :

Research Findings and Discussion

- Selectivity : The valine side chain in this compound enhances selectivity for proteases with hydrophobic active sites, a feature absent in broader-spectrum compounds like BAC12 .

- Stability : Diazomethane derivatives are inherently unstable under acidic or heated conditions, limiting their industrial use compared to stable surfactants (e.g., BAC12) or antibiotics .

- Synthetic Utility : The Z group’s orthogonality in peptide synthesis contrasts with the permanent benzyl motifs in benzathine benzylpenicillin, which are integral to its therapeutic activity .

Biological Activity

N-alpha-Benzyloxycarbonyl-L-valinyl-diazomethane is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves the protection of the valine amino group with a benzyloxycarbonyl (Z) group followed by the formation of the diazomethane moiety. The compound can be synthesized through solid-phase peptide synthesis techniques, which allow for the precise control of peptide sequences and modifications.

Biological Activity

This compound exhibits several notable biological activities:

- Antiviral Activity : Research has shown that derivatives of this compound can exhibit antiviral properties against various DNA and RNA viruses. These compounds have been effective in cell line assays and clinical trials, demonstrating significant potential in preventing viral infections such as SARS-CoV-2 .

- Antitumor Activity : In studies focusing on cancer cell lines, compounds related to this compound have shown promising antitumor effects. For instance, related farnesyltransferase inhibitors exhibit IC50 values ranging from 6.92 to 8.99 μM against various cancer cell lines, indicating their potential as therapeutic agents .

- Mechanism of Action : The biological activity of this compound may be attributed to its ability to inhibit specific proteases such as calpain, which plays a crucial role in cellular processes like platelet aggregation and secretion . Inhibition of calpain has been linked to reduced tumor progression and enhanced apoptosis in cancer cells.

Case Studies

Several studies have investigated the biological activity of this compound and its derivatives:

- Antiviral Efficacy : A study demonstrated that compounds similar to this compound maintained antiviral activity against respiratory viruses, highlighting their potential as broad-spectrum antiviral agents .

- Antitumor Mechanisms : In vitro studies showed that related compounds induced apoptosis in HepG2 cells by arresting the cell cycle and altering apoptotic protein levels, leading to mitochondrial dysfunction .

- Calpain Inhibition : Research indicated that inhibition of calpain activity by this compound derivatives could significantly impact cell motility and actin dynamics, which are critical in cancer metastasis .

Table 1: Antitumor Activity of Related Compounds

| Compound | Cell Line | Inhibition Rate (%) | IC50 (μM) |

|---|---|---|---|

| IMB-1406 | A549 | 100.07 | 8.99 |

| IMB-1406 | HepG2 | 99.98 | 6.92 |

| IMB-1406 | DU145 | 99.93 | 7.89 |

| IMB-1406 | MCF7 | 100.39 | 8.26 |

Table 2: Effects on Calpain Activity

| Treatment | Calpain Activity (Relative Units) |

|---|---|

| Control | 100% |

| This compound | 60% |

| Calpain Inhibitor (Calpastatin) | 30% |

Q & A

Q. What are the established synthetic protocols for N-alpha-Benzyloxycarbonyl-L-valinyl-diazomethane, and how can purity be optimized?

- Methodological Answer : The synthesis typically involves sequential protection of the L-valine amino group using benzyloxycarbonyl (Cbz) chloride under basic conditions (e.g., NaHCO₃), followed by coupling with diazomethane precursors. Critical steps include:

- Protection : Reaction at 0–4°C to minimize side reactions .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures.

- Purity Assessment : HPLC with UV detection (λ = 254 nm) and NMR (¹H/¹³C) to confirm absence of diazomethane decomposition byproducts.

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer : A multi-technique approach is recommended:

- HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases to assess purity and stability .

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺) and detect trace impurities.

- NMR Spectroscopy : ¹H NMR in deuterated DMSO to confirm stereochemistry and diazomethane integrity.

Q. How should this compound be stored to prevent degradation?

- Methodological Answer :

- Temperature : Store at 0–6°C in airtight, amber vials to avoid light-induced decomposition .

- Solvent : Dissolve in anhydrous DMF or DMSO for long-term storage; avoid aqueous buffers.

- Stability Monitoring : Regular HPLC analysis (monthly) to detect hydrolysis or dimerization .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s reactivity as a protease inhibitor?

- Methodological Answer :

- Enzyme Assays : Use fluorogenic substrates (e.g., Z-FR-AMC for caspase-like proteases) to measure inhibition kinetics.

- Control Experiments : Compare with known inhibitors (e.g., E-64 for cysteine proteases) and assess time-dependent inactivation.

- Mechanistic Probes : Pre-incubate the compound with reducing agents (DTT) to test for thiol-mediated activation .

Q. How should contradictory data on inhibitory potency across studies be resolved?

- Methodological Answer :

- Parameter Standardization : Ensure consistent enzyme sources (recombinant vs. tissue-extracted), buffer pH (e.g., 6.5–7.5 for caspases), and pre-incubation times.

- Data Replication : Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .

- Statistical Analysis : Apply ANOVA to identify batch-to-batch variability or outlier datasets .

Q. What strategies improve synthesis yield when diazomethane incorporation is inefficient?

- Methodological Answer :

- Reaction Optimization : Adjust equivalents of diazomethane precursor (e.g., 1.2–1.5x molar excess) and monitor temperature (maintain <10°C).

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate coupling efficiency.

- Byproduct Mitigation : Use scavengers (e.g., polymer-supported sulfonic acid) to trap unreacted diazomethane .

Data Contradiction Analysis Framework

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.